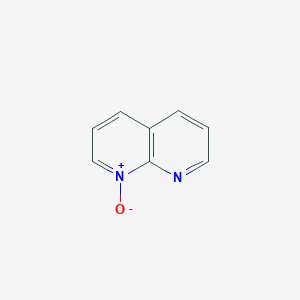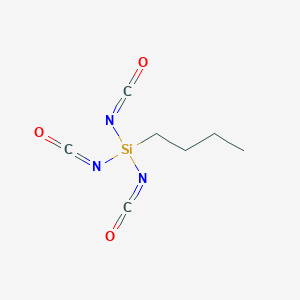
Butyl(triisocyanato)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(triisocyanato)silane is an organosilicon compound that features a butyl group attached to a silicon atom, which is further bonded to three isocyanate groups. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triisocyanato)silane typically involves the reaction of butylsilane with a source of isocyanate groups. One common method is the reaction of butylsilane with phosgene and ammonia to introduce the isocyanate groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where butylsilane is reacted with phosgene and ammonia. The process involves careful monitoring of temperature and pressure to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Butyl(triisocyanato)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and carbon dioxide.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products
Hydrolysis: Silanols and carbon dioxide.
Condensation: Siloxane bonds.
Addition Reactions: Ureas and urethanes.
科学的研究の応用
Butyl(triisocyanato)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biosensors and other biomedical devices.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of Butyl(triisocyanato)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of strong covalent bonds. This reactivity is harnessed in various applications to create durable and stable materials. The silicon atom in the compound also plays a crucial role in enhancing the adhesion and compatibility of the compound with different substrates.
類似化合物との比較
Similar Compounds
- Phenyl(triisocyanato)silane
- Methyl(triisocyanato)silane
- Ethyl(triisocyanato)silane
Uniqueness
Butyl(triisocyanato)silane is unique due to its butyl group, which imparts specific hydrophobic properties and influences the reactivity and compatibility of the compound with various substrates. This makes it particularly useful in applications where moisture resistance and strong adhesion are required.
特性
CAS番号 |
18251-13-3 |
|---|---|
分子式 |
C7H9N3O3Si |
分子量 |
211.25 g/mol |
IUPAC名 |
butyl(triisocyanato)silane |
InChI |
InChI=1S/C7H9N3O3Si/c1-2-3-4-14(8-5-11,9-6-12)10-7-13/h2-4H2,1H3 |
InChIキー |
OIFKIAJONVYURL-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](N=C=O)(N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



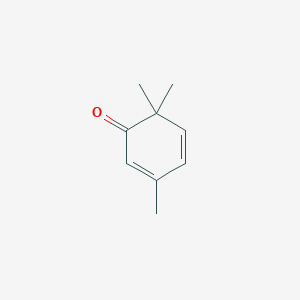

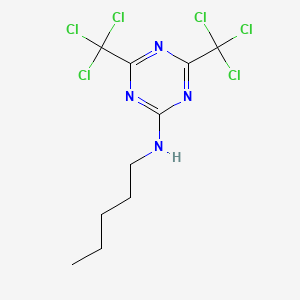
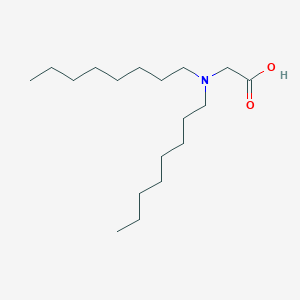
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
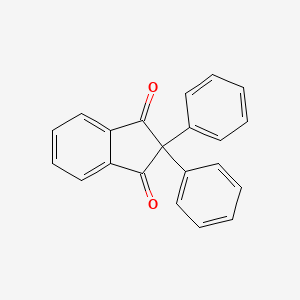
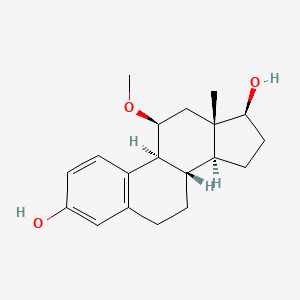

![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

